N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide
Description
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a fluorobenzoyl group and two benzofuran rings, making it a unique and potentially valuable molecule for various applications.
Properties
Molecular Formula |
C25H16FNO4 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H16FNO4/c1-14-17-6-2-4-8-19(17)30-23(14)25(29)27-21-18-7-3-5-9-20(18)31-24(21)22(28)15-10-12-16(26)13-11-15/h2-13H,1H3,(H,27,29) |
InChI Key |
SIYNBPNREMKIJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Coupling Reactions: The final step involves coupling the synthesized benzofuran derivatives with appropriate amines or carboxylic acids to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the unique structural features of benzofuran derivatives.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Industrial Applications: The compound can be used as a precursor for the synthesis of other complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-furamide
- **N-(2-chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea
Uniqueness
N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the fluorobenzoyl group and two benzofuran rings imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
